1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2.2ClH/c29-24(20-28-17-15-27(16-18-28)19-22-9-3-1-4-10-22)21-30-26-14-8-7-13-25(26)23-11-5-2-6-12-23;;/h1-14,24,29H,15-21H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNKVVCHOAXHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3C4=CC=CC=C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its biphenyl-2-yloxy and 4-benzylpiperazine substituents. Below is a comparison with key analogs:
*Calculated based on molecular formulas; exact values may vary.
Pharmacological and Physicochemical Properties
- The dihydrochloride salt improves aqueous solubility, critical for formulation .
- Comparison with Nadolol: Unlike nadolol’s naphthalen-1-yloxy and tert-butylamino groups (), the target compound’s biphenyl and benzylpiperazine may reduce cardioselectivity but improve CNS targeting.
- Electron Effects : Methoxy () and chloro () substituents alter electron density, affecting receptor binding kinetics. Methoxy groups may enhance hydrogen bonding, whereas chloro groups increase metabolic stability .
- Solubility : Hydroxyethyl-piperazine () and adamantyl () substituents demonstrate how structural changes balance solubility and rigidity.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis involves nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Alkylation of 4-benzylpiperazine with epichlorohydrin under controlled pH (8–9) and temperature (40–60°C) to form the piperazine-propanol intermediate.
- Step 2 : Etherification with [1,1'-biphenyl]-2-ol using a base (e.g., K₂CO₃) in anhydrous DMF at reflux.
- Step 3 : Salt formation via HCl gas bubbling in dry ether to yield the dihydrochloride form.
- Optimization : Reaction monitoring via TLC and adjustment of stoichiometry to minimize byproducts. Yield improvements (70–85%) are achieved by inert atmosphere (N₂) and moisture control .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying biphenyl aromatic protons (δ 6.8–7.5 ppm) and piperazine-CH₂ groups (δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 465.2).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and hydrogen-bonding networks .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% .
Q. What in vitro models are used to evaluate its pharmacological activity?
- Models :
- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₁A or α-adrenergic receptors) to determine IC₅₀ values.
- Functional Assays : cAMP accumulation or calcium flux measurements in transfected HEK293 cells.
- Dose-Response Curves : EC₅₀ calculations using nonlinear regression (GraphPad Prism).
- Key Findings : Structural analogs show moderate affinity for serotonin receptors (Ki = 12–45 nM), suggesting CNS applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Approach :
- Orthogonal Assays : Cross-validate receptor binding data with functional assays (e.g., GTPγS binding vs. β-arrestin recruitment).
- Structural Analysis : Compare X-ray/NMR data to confirm conformational differences in active vs. inactive states .
- Meta-Analysis : Use computational tools (e.g., Rosetta) to model ligand-receptor dynamics and identify key residues influencing affinity .
Q. What computational strategies predict target interactions and guide lead optimization?
- Methods :
- Molecular Docking : LibDock (Discovery Studio) or AutoDock Vina for binding pose prediction. For example, analogs with biphenyl groups show higher LibDock scores (156.5 vs. 120.3) due to π-π stacking .
- MD Simulations : AMBER or GROMACS for stability analysis of ligand-receptor complexes (>50 ns trajectories).
- QSAR Models : Partial Least Squares (PLS) regression to correlate substituent electronegativity with 5-HT₁A affinity (R² > 0.85) .
Q. How can reaction engineering improve scalability and yield in multi-step synthesis?
- Strategies :
- DoE (Design of Experiments) : Taguchi methods optimize temperature, solvent polarity, and catalyst loading.
- Flow Chemistry : Continuous reactors for exothermic steps (e.g., etherification) to enhance heat dissipation and reduce side reactions.
- In Silico Reaction Design : ICReDD’s quantum-chemical calculations predict transition states and identify rate-limiting steps .
Q. What structural modifications enhance metabolic stability without compromising activity?
- Modifications :
- Piperazine Substitution : Replacing benzyl with trifluoromethyl groups reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 6.8 hrs).
- Biphenyl Isosteres : Introducing bicyclo[2.2.1]heptane maintains rigidity while improving solubility (LogP reduced from 4.2 to 3.5) .
- Validation : Microsomal stability assays (human liver microsomes) and LC-MS/MS metabolite profiling .
Q. How do researchers assess photostability and degradation pathways under ICH guidelines?
- Protocols :
- Forced Degradation : Expose solid/liquid samples to UV (320–400 nm) and analyze degradants via UPLC-QTOF.
- Kinetic Modeling : Arrhenius plots predict shelf-life (e.g., t₉₀ = 24 months at 25°C).
- Impurity Profiling : Compare degradation products (e.g., dehydrohalogenation byproducts) against pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
